

N-(β -Hydroxypropyl)morpholine molecular weight and density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(2-Hydroxypropyl)morpholine**

Cat. No.: **B043313**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of N-(β -Hydroxypropyl)morpholine

This technical guide provides a detailed overview of the molecular weight and density of N-(β -Hydroxypropyl)morpholine, a versatile organic compound utilized in various research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Data

N-(β -Hydroxypropyl)morpholine, also known as **N-(2-Hydroxypropyl)morpholine**, is a morpholine derivative with the chemical formula C₇H₁₅NO₂. Its key physical properties are summarized in the table below.

Property	Value	Citations
Chemical Name	N-(β -Hydroxypropyl)morpholine	
Synonyms	N-(2-Hydroxypropyl)morpholine, 1-Morpholino-2-propanol	[1] [2]
CAS Number	2109-66-2	[1] [2]
Molecular Formula	C ₇ H ₁₅ NO ₂	[1] [2]
Molecular Weight	145.2 g/mol	[1] [2]
Density	1.02 g/cm ³ (or g/mL)	[1] [2] [3]

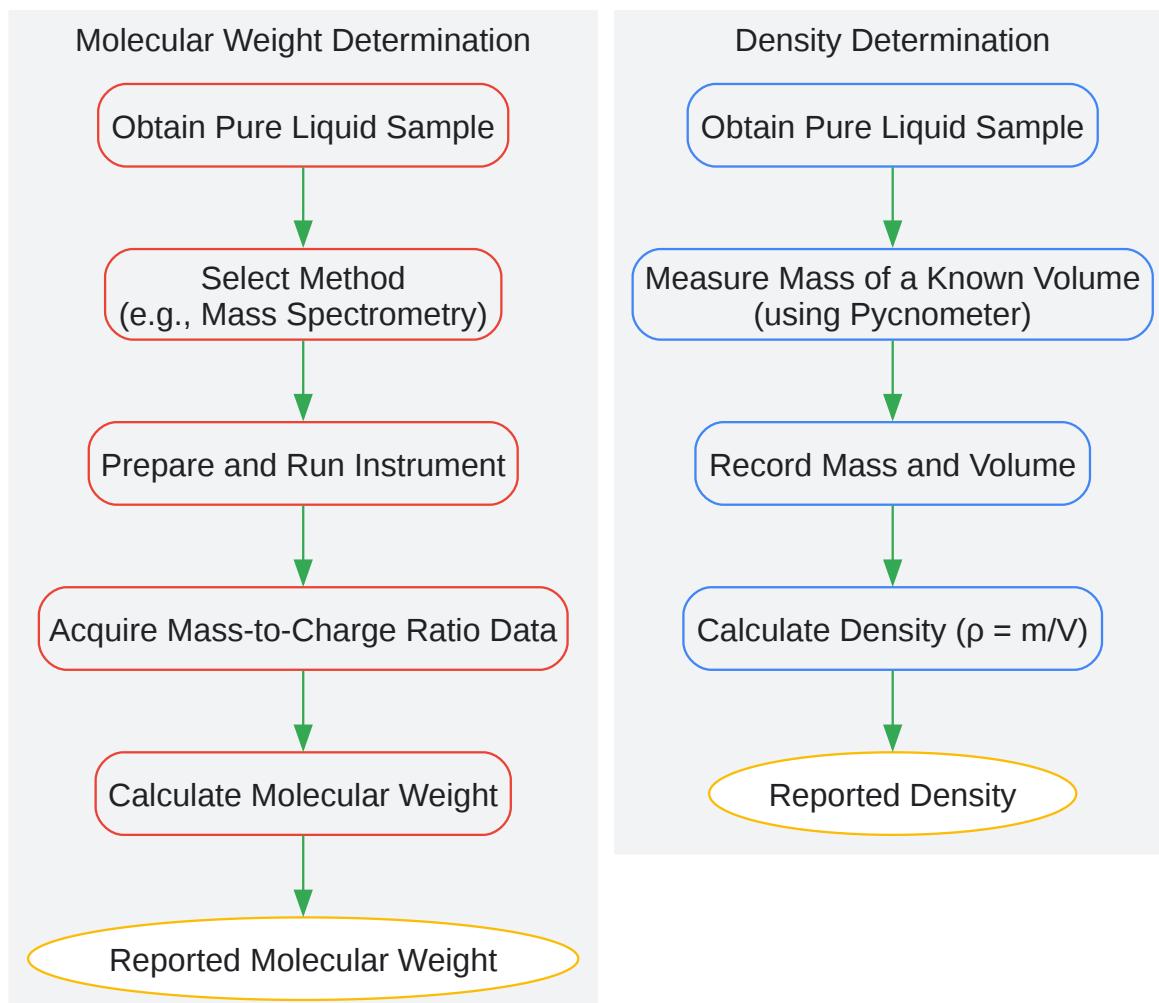
Experimental Protocols

The determination of the molecular weight and density of liquid compounds such as N-(β -Hydroxypropyl)morpholine involves precise and standardized experimental procedures.

Determination of Molecular Weight

For non-volatile liquid compounds, a common and accurate method for determining molecular weight is through mass spectrometry.^[4] This technique measures the mass-to-charge ratio of ionized molecules, providing a direct measurement of the molecular weight.^[4] Another classical approach for volatile liquids involves methods based on the ideal gas law, such as the Dumas or Victor Meyer methods, which determine the molar mass from the volume, pressure, and temperature of the vaporized substance.^[4] For non-volatile solutes, colligative property measurements like freezing point depression or boiling point elevation can be employed to calculate the molecular weight.^{[4][5]}

Determination of Density


The density of a liquid is typically determined by measuring the mass of a known volume of the substance.^{[6][7]} A common laboratory method involves the use of a pycnometer or a density bottle. The procedure is as follows:

- The mass of the clean, dry pycnometer is accurately measured.
- The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and weighed again.
- The volume of the liquid is determined by calibrating the pycnometer with a liquid of known density, such as deionized water.
- The density is then calculated by dividing the mass of the liquid by its volume.[\[6\]](#)[\[8\]](#)

Alternatively, a graduated cylinder and a balance can be used for a less precise, but often adequate, measurement.[\[7\]](#)[\[8\]](#)

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the molecular weight and density of a liquid sample.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-(2-HYDROXYPROPYL)MORPHOLINE | CAS: 2109-66-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. howengineeringworks.com [howengineeringworks.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 8. homesciencetools.com [homesciencetools.com]
- To cite this document: BenchChem. [N-(β -Hydroxypropyl)morpholine molecular weight and density]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b043313#n-hydroxypropyl-morpholine-molecular-weight-and-density\]](https://www.benchchem.com/product/b043313#n-hydroxypropyl-morpholine-molecular-weight-and-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com